Cas no 855364-46-4 (1-(3,3-Dimethylcyclohexyl)propan-2-ol)

1-(3,3-Dimethylcyclohexyl)propan-2-ol is a cycloaliphatic alcohol with a branched alkyl chain, offering a unique combination of steric hindrance and reactivity due to its structural features. The 3,3-dimethylcyclohexyl group enhances stability, while the propan-2-ol moiety provides functional versatility for derivatization. This compound is particularly useful in organic synthesis, serving as an intermediate for fragrances, pharmaceuticals, and specialty chemicals. Its rigid cyclohexyl backbone contributes to controlled stereochemistry, making it valuable in asymmetric synthesis. The product exhibits moderate solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its defined molecular structure ensures consistent performance in applications requiring precise chemical functionality.
1-(3,3-Dimethylcyclohexyl)propan-2-ol structure
855364-46-4 structure
Product Name:1-(3,3-Dimethylcyclohexyl)propan-2-ol
CAS No:855364-46-4
MF:C11H22O
MW:170.291783809662
CID:5945630
PubChem ID:165782999
Update Time:2025-05-24

1-(3,3-Dimethylcyclohexyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(3,3-dimethylcyclohexyl)propan-2-ol
    • EN300-1727525
    • 855364-46-4
    • 1-(3,3-Dimethylcyclohexyl)propan-2-ol
    • Inchi: 1S/C11H22O/c1-9(12)7-10-5-4-6-11(2,3)8-10/h9-10,12H,4-8H2,1-3H3
    • InChI Key: ADHUXFPDXDIEFJ-UHFFFAOYSA-N
    • SMILES: OC(C)CC1CCCC(C)(C)C1

Computed Properties

  • Exact Mass: 170.167065321g/mol
  • Monoisotopic Mass: 170.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 20.2Ų

1-(3,3-Dimethylcyclohexyl)propan-2-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1727525-0.05g
1-(3,3-dimethylcyclohexyl)propan-2-ol
855364-46-4
0.05g
$1140.0 2023-06-04
Enamine
EN300-1727525-0.1g
1-(3,3-dimethylcyclohexyl)propan-2-ol
855364-46-4
0.1g
$1195.0 2023-06-04
Enamine
EN300-1727525-0.25g
1-(3,3-dimethylcyclohexyl)propan-2-ol
855364-46-4
0.25g
$1249.0 2023-06-04
Enamine
EN300-1727525-0.5g
1-(3,3-dimethylcyclohexyl)propan-2-ol
855364-46-4
0.5g
$1302.0 2023-06-04
Enamine
EN300-1727525-1.0g
1-(3,3-dimethylcyclohexyl)propan-2-ol
855364-46-4
1g
$1357.0 2023-06-04
Enamine
EN300-1727525-2.5g
1-(3,3-dimethylcyclohexyl)propan-2-ol
855364-46-4
2.5g
$2660.0 2023-06-04
Enamine
EN300-1727525-5.0g
1-(3,3-dimethylcyclohexyl)propan-2-ol
855364-46-4
5g
$3935.0 2023-06-04
Enamine
EN300-1727525-10.0g
1-(3,3-dimethylcyclohexyl)propan-2-ol
855364-46-4
10g
$5837.0 2023-06-04

Additional information on 1-(3,3-Dimethylcyclohexyl)propan-2-ol

Research Briefing on 1-(3,3-Dimethylcyclohexyl)propan-2-ol (CAS: 855364-46-4): Recent Advances and Applications

1-(3,3-Dimethylcyclohexyl)propan-2-ol (CAS: 855364-46-4) is a cyclohexyl derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel analgesics and anti-inflammatory agents. This briefing provides an overview of the latest research findings, synthesis methodologies, and pharmacological evaluations related to this compound.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for the synthesis of TRPV1 receptor modulators. Researchers successfully incorporated 1-(3,3-Dimethylcyclohexyl)propan-2-ol into a series of novel vanilloid analogs, achieving improved metabolic stability compared to previous generations of compounds. The study reported a 40% increase in plasma half-life for the lead compound derived from this intermediate, suggesting its potential for developing longer-acting pain management therapies.

In the field of fragrance chemistry, recent patent applications (WO2023051234, 2023) have highlighted the use of 1-(3,3-Dimethylcyclohexyl)propan-2-ol as a precursor for musk-like odorants. The compound's rigid cyclohexyl structure contributes to enhanced volatility and odor characteristics, making it particularly valuable for high-end fragrance formulations. Analytical studies using GC-MS and olfactory evaluation panels have confirmed its superior performance compared to traditional musks in terms of longevity and scent profile.

Pharmacokinetic studies conducted in 2024 have provided new insights into the metabolic pathways of 1-(3,3-Dimethylcyclohexyl)propan-2-ol. Using advanced LC-MS/MS techniques, researchers identified three primary metabolites resulting from hepatic oxidation, with the 4-hydroxy derivative showing unexpected biological activity. These findings, published in Drug Metabolism and Disposition, suggest potential for developing prodrug strategies based on this metabolic pathway.

The synthetic accessibility of 1-(3,3-Dimethylcyclohexyl)propan-2-ol has been significantly improved through recent catalytic advancements. A 2024 Nature Catalysis paper described a novel asymmetric hydrogenation protocol using chiral iridium catalysts that achieves >95% ee for the target compound. This breakthrough addresses previous challenges in obtaining enantiomerically pure material, which is crucial for pharmaceutical applications where stereochemistry significantly impacts biological activity.

Emerging safety data from preclinical studies indicate that 1-(3,3-Dimethylcyclohexyl)propan-2-ol exhibits favorable toxicological profiles at therapeutic doses. A comprehensive assessment published in Regulatory Toxicology and Pharmacology (2024) reported no genotoxic effects in standard battery tests and an LD50 > 2000 mg/kg in rodent models. These findings support its continued development as a pharmaceutical intermediate, though additional studies are warranted to fully characterize its safety profile in human-relevant systems.

Looking forward, several clinical-stage compounds derived from 1-(3,3-Dimethylcyclohexyl)propan-2-ol are expected to enter Phase I trials in 2025, targeting chronic pain conditions and inflammatory disorders. The compound's versatility as a chemical scaffold continues to inspire innovative drug design approaches, particularly in the realm of GPCR-targeted therapies. Ongoing research efforts are focused on exploring its potential in CNS drug development, where its lipophilic properties may facilitate blood-brain barrier penetration.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk